Bienvenue dans la boutique en ligne BenchChem!

15-Ketolatanoprost

Ocular hypertension Glaucoma pharmacology Prostaglandin FP receptor agonists

15-Ketolatanoprost (CAS 135646-98-9) is the 15-keto oxidized metabolite and a known minor process impurity of the F-series prostaglandin analog latanoprost, an FDA-approved ocular hypotensive prodrug indicated for open-angle glaucoma and ocular hypertension. Formally designated as 13,14-dihydro-15-oxo-17-phenyl-18,19,20-trinor PGF2α isopropyl ester, this compound retains the isopropyl ester prodrug moiety while the C-15 hydroxyl group of latanoprost is replaced by a ketone, yielding a molecular formula of C26H38O5 and a molecular weight of 430.58 g/mol.

Molecular Formula C26H38O5
Molecular Weight 430.6 g/mol
CAS No. 135646-98-9
Cat. No. B195027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Ketolatanoprost
CAS135646-98-9
Synonyms(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester;  [1R-[1α(Z),2β,3α,5α]]-7-[3,5-Dihydroxy-2-(3-oxo- 5-phenylpentyl)cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester; 
Molecular FormulaC26H38O5
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O
InChIInChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
InChIKeyDKYCMQSMHPIBBZ-VIZYZFHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Ketolatanoprost (CAS 135646-98-9): Identity, Class, and Procurement-Relevant Characteristics


15-Ketolatanoprost (CAS 135646-98-9) is the 15-keto oxidized metabolite and a known minor process impurity of the F-series prostaglandin analog latanoprost, an FDA-approved ocular hypotensive prodrug indicated for open-angle glaucoma and ocular hypertension . Formally designated as 13,14-dihydro-15-oxo-17-phenyl-18,19,20-trinor PGF2α isopropyl ester, this compound retains the isopropyl ester prodrug moiety while the C-15 hydroxyl group of latanoprost is replaced by a ketone, yielding a molecular formula of C26H38O5 and a molecular weight of 430.58 g/mol . It is soluble in DMF, DMSO, ethanol, and methyl acetate (≥100 mg/mL for most organic solvents), and is typically supplied as a solution in methyl acetate with certified purity ≥98% (HPLC) for research-grade applications or ≥95% for analytical reference standard use . 15-Ketolatanoprost is commercially available through multiple established chemical suppliers including Cayman Chemical (Item No. 16816), MedChemExpress (HY-130395), Santa Cruz Biotechnology (sc-223168), and TargetMol (T37932), where it is marketed primarily as a metabolite reference, impurity standard, and research tool for prostaglandin FP receptor pharmacology studies .

Why 15-Ketolatanoprost Cannot Be Interchanged with Latanoprost or Other 15-Keto Prostaglandin Analogs


Scientific or industrial users cannot substitute 15-ketolatanoprost with latanoprost, latanoprost free acid, or other 15-keto PG analogs (e.g., 15-keto travoprost, 15-keto bimatoprost) without compromising experimental validity or analytical accuracy. The C-15 oxidation that distinguishes 15-ketolatanoprost from its parent latanoprost produces quantifiable shifts in ocular hypotensive potency, aqueous humor dynamics mechanism, miotic activity, and side-effect profile [1]. Head-to-head data demonstrate that 0.001% 15-ketolatanoprost produces IOP reduction equivalent to or greater than 0.005% latanoprost in glaucomatous monkey eyes, indicating non-linear potency scaling that cannot be predicted from parent compound data [1]. Furthermore, 15-ketolatanoprost has analytically established utility as a pharmacopeia-traceable impurity reference standard for ANDA submissions and commercial latanoprost quality control, with a validated LC method limit of quantification (LOQ) of 0.068 μg/mL—a level distinct from that of latanoprost acid (LOQ 0.030 μg/mL) and other related substances [2]. In contrast, 15-keto travoprost exhibits only weak FP receptor binding with unestablished ocular hypotensive efficacy , meaning that generic interchange among 15-keto derivatives across the prostaglandin analog class would generate non-comparable pharmacological readouts and regulatory non-compliance. The quantitative evidence detailed below establishes precisely where 15-ketolatanoprost diverges from its closest analogs.

Quantitative Differential Evidence for 15-Ketolatanoprost vs. Latanoprost and In-Class 15-Keto Analogs


Head-to-Head IOP Reduction: 0.001% 15-Ketolatanoprost Matches or Exceeds 0.005% Latanoprost in Glaucomatous Monkey Eyes

In a direct head-to-head study by Wang et al. (2007), 15-ketolatanoprost (KL) was compared against the commercial latanoprost formulation (Xalatan, 0.005%) in cynomolgus monkey eyes with laser-induced unilateral glaucoma. On treatment day 5, the maximum IOP reduction from vehicle-only baseline was 7.6 ± 0.6 mm Hg (23% reduction) for 0.001% KL versus 6.6 ± 0.6 mm Hg (20% reduction) for 0.005% latanoprost, representing an absolute difference of +1.0 mm Hg (15% greater relative reduction) achieved at a 5-fold lower nominal concentration [1]. Additional KL concentrations of 0.0001% and 0.01% produced maximum reductions of 3.0 ± 0.3 mm Hg (9%) and 6.3 ± 0.4 mm Hg (18%) respectively, confirming a monotonic dose-response relationship for KL that is shifted leftward relative to latanoprost [1]. All reductions were statistically significant (P < 0.05 vs. baseline and vehicle), with the 0.001% KL effect reaching P < 0.001 [1].

Ocular hypertension Glaucoma pharmacology Prostaglandin FP receptor agonists

Divergent Mechanism of Action: 15-Ketolatanoprost Increases Uveoscleral Outflow Without Affecting Trabecular Facility or Aqueous Production

Wang et al. (2007) evaluated the mechanism of IOP reduction by 0.005% 15-ketolatanoprost (KL) in nine normal monkey eyes using tonographic outflow facility (C) and fluorophotometric aqueous humor flow rate (F) measurements. Neither C nor F was altered after a single topical dose of 0.005% KL when compared with untreated baseline values or vehicle-treated control eyes (P > 0.80 for both parameters) [1]. The authors concluded that the IOP reduction by KL "may thus indicate a drug-induced increase in uveoscleral outflow" [1]. This contrasts with the established dual mechanism of latanoprost, which acts primarily by increasing uveoscleral outflow but also demonstrably enhances trabecular outflow facility in human and non-human primate studies [2]. The absence of any tonographic outflow facility effect for KL, despite robust IOP lowering, suggests a narrower and potentially more uveoscleral-selective mechanism than the parent compound, consistent with class-level observations that 15-keto PGF2α analogs preferentially target the uveoscleral pathway [3].

Aqueous humor dynamics Uveoscleral outflow Tonographic outflow facility

Retained but Reduced Ocular Hypotensive Activity: 15-Ketolatanoprost Lowers IOP by 1 mm Hg at 1 μg/Eye in Normotensive Monkeys vs. Parent Latanoprost Potency

In normotensive cynomolgus monkeys, intraocular administration of 15-ketolatanoprost at 1 μg/eye produces a small but measurable IOP decrease of 1 mm Hg . This stands in marked contrast to the parent compound, latanoprost free acid, which at comparable intraocular doses produces substantially larger IOP reductions and had an EC50 of 3.6 nM at the human recombinant FP receptor when tested as the free acid . The retained residual activity—despite oxidation of the C-15 hydroxyl group, which is a critical pharmacophoric element for FP receptor activation—confirms that 15-ketolatanoprost is not a biologically inert metabolite but rather a compound with distinct, quantifiable pharmacological activity [1]. Class-level evidence from the Woodward et al. (1989) study demonstrates that the 15-keto modification generally produces a ~10-fold potency reduction for PGF2α analogs: 15-keto PGF2α required 0.1–1% doses to achieve IOP reductions comparable to 0.01–0.1% PGF2α in rabbits [2].

Normotensive IOP model Metabolite pharmacology Prostaglandin structure-activity relationship

Miotic Potency Differentiation: 15-Ketolatanoprost Requires >5-Fold Higher Dose than PGF2α to Achieve Equivalent Pupillary Constriction in the Cat Eye

In the normal cat eye miotic assay, topical administration of 15-ketolatanoprost at 5 μg/eye produces an 8 mm reduction in pupillary diameter [1]. The natural agonist prostaglandin F2α (PGF2α) achieves the same degree of miosis (8 mm reduction) at a dose of less than 1 μg/eye, indicating that 15-ketolatanoprost is more than 5-fold less potent as a miotic agent than PGF2α in this in vivo assay [1]. This quantitative potency ranking (PGF2α < 1 μg/eye ≈ 15-ketolatanoprost 5 μg/eye) provides a benchmark for the functional impact of C-15 oxidation on FP receptor-mediated iris sphincter contraction in vivo, and it distinguishes 15-ketolatanoprost from the parent latanoprost, which at clinical concentrations (1.5 μg/eye topical dose in humans) produces minimal clinically observable miosis—a property that was a key advantage of latanoprost over PGF2α in glaucoma therapy selection [2].

Miotic activity Cat pupillary diameter model Prostaglandin receptor pharmacodynamics

Validated Quantification in Latanoprost Drug Product: 15-Ketolatanoprost LOQ of 0.068 μg/mL Differentiates from Latanoprost Acid (0.030 μg/mL) in Stability-Indicating HPLC

A stability-indicating HPLC method validated according to ICH Q2(R1) guidelines for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and their related substances achieved a limit of quantification (LOQ) of 0.068 μg/mL for 15-ketolatanoprost [1]. This LOQ is distinct from that of latanoprost acid (0.030 μg/mL) and other latanoprost-related impurities (unknown impurity at 0.018 μg/mL), confirming that 15-ketolatanoprost can be resolved and precisely quantified as a discrete impurity peak in latanoprost ophthalmic formulations [1]. In commercial Xalatan batches and BAC-free latanoprost formulations, 15-ketolatanoprost was detected below the reporting threshold of 0.1% relative to 50 μg/mL latanoprost, alongside Impurity F (2.27–2.93%) and Impurity H (0.89–1.48%), establishing its presence as a consistent minor impurity requiring monitoring [2]. Multiple ISO 17034-certified reference standard suppliers (SynZeal, ISP Standards, ChemWhat, CATO) offer pharmacopeia-traceable 15-ketolatanoprost specifically for ANDA analytical method development, method validation (AMV), and QC applications, with purity specifications of ≥90% to ≥98% by HPLC [3].

Analytical method validation Impurity profiling ANDA quality control

Side-Effect Profile Differentiation: Patent Data Indicate 15-Ketolatanoprost Lacks Iridic Pigmentation, IOP Spike, and Hyperemia at Described Dosages

U.S. Patent Application US 2003/0220395 (a continuation-in-part of U.S. application Ser. No. 09/734,692) explicitly claims that "15-keto latanoprost does not cause iridic pigmentation, an initial IOP spike nor any hyperemia at the dosages described herein" [1]. This contrasts with the FDA-approved prescribing information for Xalatan (latanoprost ophthalmic solution 0.005%), which lists increased pigmentation of the iris and periorbital tissue as a known adverse effect that is likely permanent upon discontinuation, and reports conjunctival hyperemia occurring in 5–15% of patients . In the original '128 patent (US 5,321,128), 15-keto latanoprost was tested at a dosage of 5 μg/eye in healthy human volunteers and 3 μg/eye in monkey eyes, whereas latanoprost was tested at 1.0 μg/eye in humans and 10.4 μg/eye in monkeys—indicating that the claimed side-effect advantage relates to specific dosage ranges rather than an intrinsic elimination of these class effects across all concentrations [1]. This side-effect differentiation is classified as supporting evidence because it derives from patent disclosures rather than a published, peer-reviewed, head-to-head clinical tolerability study.

Ocular tolerability Iris pigmentation Prostaglandin analog safety profile

Evidence-Backed Research and Industrial Application Scenarios for 15-Ketolatanoprost


Glaucoma Pharmacological Research: Concentration-Response Profiling with an IOP-Lowering Agent That Matches Latanoprost Efficacy at 5-Fold Lower Nominal Concentration

Researchers conducting ocular hypertensive pharmacology studies in non-human primate models of laser-induced glaucoma can use 15-ketolatanoprost as a mechanistically informative comparator to latanoprost. The Wang et al. (2007) head-to-head dataset provides the investigator with pre-validated dosing: 0.001% KL applied once daily delivers IOP reductions equivalent to or greater than 0.005% latanoprost (7.6 vs. 6.6 mm Hg on day 5), while the absence of tonographic outflow facility or aqueous flow rate changes supports a uveoscleral-selective mechanism [1]. This enables dose-response studies that decouple IOP-lowering magnitude from trabecular pathway engagement.

ANDA Pharmaceutical Development: Pharmacopeia-Traceable Impurity Reference Standard for Latanoprost Drug Product Quality Control

15-Ketolatanoprost serves as a critical impurity reference standard in Abbreviated New Drug Application (ANDA) submissions for generic latanoprost ophthalmic solutions. The validated stability-indicating HPLC method achieving LOQ of 0.068 μg/mL specifically quantifies 15-ketolatanoprost in the presence of latanoprost acid, timolol, benzalkonium chloride, and their degradation products [2]. Multiple ISO 17034-certified suppliers offer pharmacopeia-traceable (USP/EP) batches with certificates of analysis, enabling ANDA applicants to establish system suitability, linearity, and accuracy for 15-ketolatanoprost as a specified impurity in their regulatory dossiers . A recently published impurity profiling study of commercial latanoprost formulations confirms that 15-ketolatanoprost is consistently present below the 0.1% reporting threshold, establishing it as a stable, monitorable quality attribute across manufacturing batches [3].

FP Receptor Structure-Activity Relationship (SAR) Studies: Intermediate-Efficacy Probe for Mapping the C-15 Pharmacophore Contribution

Medicinal chemists studying prostaglandin FP receptor SAR can deploy 15-ketolatanoprost alongside PGF2α and latanoprost to quantitatively dissect the contribution of the C-15 hydroxyl-to-keto oxidation to receptor activation and downstream signaling. The cat eye miotic assay data provide a functional readout: PGF2α (<1 μg/eye) > 15-ketolatanoprost (5 μg/eye) > latanoprost (minimal miosis at therapeutic doses) for iris sphincter contraction [4]. This graded activity profile, combined with the IOP-lowering data in normotensive (1 mm Hg at 1 μg/eye) vs. glaucomatous monkey eyes, offers three distinct potency benchmarks across a single chemical scaffold, making 15-ketolatanoprost an invaluable tool compound for computational docking studies and pharmacophore model validation where the impact of a single functional group modification must be calibrated.

Ocular Tolerability and Side-Effect Mechanism Studies: Investigating Melanogenic Pathways Without Confounding Iris Pigmentation

Investigators studying the molecular mechanisms of prostaglandin analog-induced iris pigmentation—a permanent cosmetic side effect of latanoprost and other FP agonists—may employ 15-ketolatanoprost as a comparator agent. Patent disclosures indicate that 15-ketolatanoprost does not cause iridic pigmentation at the tested dosages (up to 5 μg/eye in humans), whereas latanoprost at its clinical dose produces pigmentation that is likely permanent upon discontinuation [5]. Although this differentiation requires independent peer-reviewed validation, the availability of 15-ketolatanoprost as a commercially sourced research compound enables head-to-head in vitro melanogenesis assays (e.g., tyrosinase activity in iris melanocytes) comparing equi-efficacious IOP-lowering concentrations of the parent and 15-keto metabolite, potentially identifying the structural determinants that dissociate therapeutic efficacy from pigmentation liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Ketolatanoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.